An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the 7-Azaindole Scaffold in Modern Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have positioned it as a cornerstone in the design of a multitude of biologically active agents. Derivatives of this core structure have demonstrated significant potential as inhibitors of critical therapeutic targets, including various kinases and phosphodiesterases, making them highly valuable in the development of novel treatments for cancer, inflammatory disorders, and neurological diseases.[1][2] This guide focuses on a specific, yet important, derivative: 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid . Understanding the nuanced physicochemical properties of this molecule is paramount for any researcher aiming to incorporate it into a drug discovery program. These properties govern its solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This document serves as a comprehensive technical resource, blending foundational chemical principles with actionable experimental protocols to empower researchers in their exploration of this promising compound.
Core Molecular and Physicochemical Profile
A thorough characterization of a drug candidate begins with its fundamental physicochemical properties. While extensive experimental data for 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is not widely published, we can establish its core identity and predict key parameters based on its structure and data from analogous compounds.
Chemical Identity
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IUPAC Name: 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
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Synonyms: 5-Methyl-7-azaindole-3-carboxylic acid
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CAS Number: 1198095-99-6[3]
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Molecular Formula: C₉H₈N₂O₂[3]
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Molecular Weight: 176.17 g/mol [3]
Structural and Physicochemical Data Summary
The following table summarizes the known and predicted physicochemical properties of the title compound. It is critical to note that properties such as melting point, solubility, and pKa are estimates derived from the parent compound, 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, and general chemical principles. These values should be experimentally verified.
| Property | Value/Prediction | Source/Justification |
| Molecular Formula | C₉H₈N₂O₂ | [3] |
| Molecular Weight | 176.17 g/mol | [3] |
| Appearance | Predicted to be a solid at room temperature. | [3] |
| Melting Point | Predicted to be >250 °C | Based on the high melting point of related heterocyclic carboxylic acids and the potential for strong intermolecular hydrogen bonding. |
| Boiling Point | Not applicable (likely decomposes at high temperatures). | - |
| Predicted Aqueous Solubility | Low | The presence of the aromatic rings suggests low water solubility, although the carboxylic acid and pyridine nitrogen will provide some degree of aqueous solubility, especially at different pH values. |
| Predicted LogP | ~1.5 - 2.5 | Estimated based on the LogP of the parent 7-azaindole and the contribution of the methyl and carboxylic acid groups. The methyl group increases lipophilicity, while the carboxylic acid decreases it. |
| Predicted pKa (acidic) | ~4.0 - 5.0 | The carboxylic acid is expected to have a pKa in this range, typical for carboxylic acids on electron-deficient aromatic systems. |
| Predicted pKa (basic) | ~3.0 - 4.0 | The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing nature of the fused pyrrole ring and the carboxylic acid group. |
The "Why": Causality Behind the Physicochemical Properties
The physicochemical properties of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid are a direct consequence of its molecular structure. The fusion of the electron-rich pyrrole ring with the electron-deficient pyridine ring creates a unique electronic landscape. The addition of a methyl group at the 5-position and a carboxylic acid at the 3-position further refines these properties.
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Influence of the 7-Azaindole Core: The bicyclic system is relatively planar, which can facilitate crystal packing and lead to a higher melting point. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H is a hydrogen bond donor.
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Impact of the 3-Carboxylic Acid Group: This group is a strong hydrogen bond donor and acceptor, significantly influencing intermolecular interactions and increasing the melting point. It also introduces an acidic center, making the molecule's solubility highly pH-dependent.
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Role of the 5-Methyl Group: The methyl group is an electron-donating group, which can slightly increase the basicity of the pyridine nitrogen compared to the unsubstituted parent compound. It also adds to the lipophilicity of the molecule, which would be expected to decrease its aqueous solubility.
The interplay of these functional groups dictates how the molecule will behave in various environments, from a reaction flask to a biological system.
Experimental Characterization: Self-Validating Protocols
For any researcher working with this compound, experimental verification of its properties is essential. The following section provides detailed, step-by-step methodologies for key characterization experiments.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel active pharmaceutical ingredient (API) like 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Caption: Workflow for API Physicochemical Characterization.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
Protocol:
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Preparation: Prepare a series of buffered aqueous solutions at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
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Addition of Compound: Add an excess amount of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid to a known volume of each buffer in a sealed vial. The presence of undissolved solid is essential.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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Separation: Allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Alternatively, centrifuge the samples.
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Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase for analysis.
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Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV method against a standard curve.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a robust method for determining the ionization constants of a compound.
Protocol:
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Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete dissolution.
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Initial pH Adjustment: Acidify the solution to a low pH (e.g., pH 2) with a standardized solution of hydrochloric acid.
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Titration: Titrate the solution with a standardized solution of sodium hydroxide, adding small, precise increments.
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pH Measurement: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.
Structural Elucidation and Spectral Analysis
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrrolo[2,3-b]pyridine core, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The exact chemical shifts will depend on the solvent used.
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¹³C NMR: The carbon NMR will show distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
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A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
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A C=O stretch from the carboxylic acid (~1700 cm⁻¹).
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N-H stretching from the pyrrole ring (~3400 cm⁻¹).
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C-H stretching from the aromatic rings and methyl group (~2850-3100 cm⁻¹).
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected [M+H]⁺ ion would be at m/z 177.06.
A Plausible Synthetic Route
While several methods exist for the synthesis of the 7-azaindole scaffold, a plausible and efficient route to 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is proposed below. This pathway leverages common and reliable organic transformations.
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 3. 5-Methyl-1H-pyrrolo 2,3-b pyridine-3-carboxylic acid AldrichCPR 1198095-99-6 [sigmaaldrich.com]
![Chemical structure of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](https://www.sigmaaldrich.com/structureimages/mfcd/mfcd13563087.png)
